molecular formula C9H11NO4 B13023304 6-(2-Hydroxypropoxy)nicotinic acid

6-(2-Hydroxypropoxy)nicotinic acid

Cat. No.: B13023304
M. Wt: 197.19 g/mol
InChI Key: WIYGXAIUFUVNCI-UHFFFAOYSA-N
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Description

Significance of Pyridine-3-carboxylic Acid (Nicotinic Acid) Scaffold in Chemical Research

The pyridine-3-carboxylic acid, or nicotinic acid, structure is a cornerstone in medicinal chemistry and drug discovery. chemistryjournal.net Its presence in the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) underscores its biological importance. researchgate.net Beyond its physiological roles, the nicotinic acid scaffold is a versatile building block for synthesizing novel compounds with potential therapeutic applications. researchgate.net Researchers have explored its derivatives for a range of activities, including anti-inflammatory, analgesic, and antimicrobial effects. chemistryjournal.netnih.gov The ability to modify the pyridine (B92270) ring and the carboxylic acid group allows for the fine-tuning of a compound's physicochemical properties and biological targets. researchgate.net

Academic Context of Structural Modifications on Nicotinic Acid Core

The academic pursuit of modifying the nicotinic acid core is driven by the quest to discover new chemical entities with improved efficacy and novel mechanisms of action. researchgate.net Scientists systematically alter the structure to understand structure-activity relationships (SAR), which dictate how a molecule's form influences its biological function. These modifications can involve adding different functional groups to various positions on the pyridine ring, esterifying the carboxylic acid, or forming amides. researchgate.net Such changes can impact a compound's solubility, stability, and ability to interact with biological targets. researchgate.net For instance, the synthesis of various nicotinic acid derivatives has been a strategy to develop new anti-inflammatory agents. nih.gov

Scope and Research Focus on 6-Substituted Nicotinic Acid Derivatives, Exemplified by 6-(2-Hydroxypropoxy)nicotinic Acid

Among the various modifications, substitutions at the 6-position of the nicotinic acid ring have garnered significant attention. uic.eduacs.orgdissertation.com This specific structural alteration has been explored to create analogs of biologically active compounds, including ergot alkaloids. acs.org The introduction of different substituents at this position can lead to compounds with distinct pharmacological profiles.

A prime example of a 6-substituted nicotinic acid derivative is this compound. This compound features a 2-hydroxypropoxy group attached to the 6-position of the nicotinic acid core. The presence of the hydroxyl and ether functionalities introduces specific chemical properties that can influence its interactions with biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1394024-11-3
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol

This data is compiled from publicly available chemical databases. bldpharm.com

The synthesis and study of compounds like this compound are crucial for advancing our understanding of how structural changes to the nicotinic acid scaffold can lead to new scientific tools and potential therapeutic leads. Research in this area continues to contribute valuable knowledge to the fields of organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-(2-hydroxypropoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-6(11)5-14-8-3-2-7(4-10-8)9(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)

InChI Key

WIYGXAIUFUVNCI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=NC=C(C=C1)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 6 2 Hydroxypropoxy Nicotinic Acid and Analogues

Chemical Synthesis Approaches for 6-Substituted Nicotinic Acid Derivatives

The synthesis of 6-substituted nicotinic acid derivatives, including the title compound, relies on established and innovative organic chemistry principles. These methods range from modifying the pyridine (B92270) ring to building it from acyclic precursors, all while considering efficiency and environmental impact.

The introduction of an ether linkage at the C-6 position of the pyridine ring is a crucial step for synthesizing compounds like 6-(2-hydroxypropoxy)nicotinic acid. The pyridine ring, particularly when containing an electron-withdrawing group like a carboxylic acid, is activated for nucleophilic aromatic substitution at positions 2, 4, and 6. matanginicollege.ac.inmsu.edu This reactivity is exploited by using a starting material with a suitable leaving group at the C-6 position, such as a halogen (e.g., 6-chloronicotinic acid).

The general strategy involves a Williamson-type ether synthesis. In this approach, a 6-halonicotinate ester is reacted with the alkoxide of the desired alcohol. For the synthesis of the title compound, this would involve reacting a 6-chloronicotinate derivative with the sodium or potassium salt of 1,2-propanediol.

An alternative and common precursor is 6-hydroxynicotinic acid. orgsyn.orggoogle.com The hydroxyl group can be deprotonated with a base to form a phenoxide-like nucleophile, which can then be alkylated with an appropriate alkyl halide, such as 2-chloropropan-1-ol (B1217905) or a protected version thereof. Synthesis of the 6-hydroxynicotinic acid precursor can be achieved through various means, including the reaction of methyl coumalate with ammonium (B1175870) hydroxide (B78521) followed by treatment with sodium hydroxide, or the enzymatic hydroxylation of nicotinic acid itself. orgsyn.orggoogle.com

Table 1: Selected Methods for Precursor Synthesis

Precursor Synthetic Method Reagents Reference
6-Hydroxynicotinic Acid From Methyl Coumalate 1. 14% Ammonium Hydroxide2. 17% Sodium Hydroxide orgsyn.org
6-Hydroxynicotinic Acid Enzymatic Hydroxylation Pseudomonas putida NCIP 10521 google.com

Creating the specific 2-hydroxypropoxy side chain requires careful selection of reagents. A direct and efficient method involves the ring-opening of propylene (B89431) oxide by the nucleophilic 6-hydroxy group of 6-hydroxynicotinic acid or its ester. This reaction is typically catalyzed by a base and results in the formation of the secondary alcohol of the hydroxypropoxy moiety.

Alternatively, the synthesis can proceed via the reaction of 6-hydroxynicotinic acid with a molecule already containing the three-carbon chain and a suitable leaving group. For instance, reacting the sodium salt of 6-hydroxynicotinic acid with 1-chloro-2-propanol (B90593) would yield the desired product. To achieve stereochemical control, chiral building blocks such as (R)- or (S)-1-(tosyloxy)propan-2-ol can be employed, which would require subsequent deprotection if a protecting group is used on the hydroxyl function.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates the structural features of each starting material. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce substituted nicotinic acid derivatives. matanginicollege.ac.in This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonium salt. The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding aromatic pyridine ring. nih.gov By choosing the appropriate starting materials, this method allows for the one-pot construction of a substituted pyridine core.

Other powerful MCRs, such as the Strecker, Passerini, and Ugi reactions, demonstrate the utility of this synthetic strategy for rapidly building complex molecules, including precursors to heterocyclic systems. nih.govmdpi.com The Strecker reaction, for example, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide, which can be precursors for amino acids. mdpi.com

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. This includes the use of safer, renewable solvents and energy-efficient reaction conditions. A significant development is the use of Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, as a green alternative to common polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidinone (NMP). unimi.itresearchgate.netrsc.org Cyrene™ is biodegradable and has a more favorable safety profile. researchgate.net

Cyrene™ has been successfully employed in various reactions relevant to the synthesis of nicotinic acid derivatives, such as amide bond formation using coupling agents like HATU and in N-alkylation reactions. unimi.itrsc.org To address its high viscosity, Cyrene™ can be used in blends with other organic solvents. rsc.org Furthermore, greener approaches have been explored in the synthesis of nicotinic acid derivatives, such as using natural catalysts like lemon juice for the formation of Schiff bases from nicotinic acid hydrazide. pharmascholars.com The catalytic oxidation of 3-methyl-pyridine using hydrogen peroxide and a reusable zeolite-based catalyst also represents a greener route to nicotinic acid itself, avoiding harsh conditions and wasteful reagents. oaepublish.com

Table 2: Green Solvents and Catalysts in Derivative Synthesis

Application Green Reagent/Solvent Traditional Reagent/Solvent Benefit Reference(s)
Amide Coupling Cyrene™ DMF, NMP Bio-based, lower toxicity unimi.itrsc.org
Schiff Base Synthesis Lemon Juice (Citric Acid) Glacial Acetic Acid Natural, renewable catalyst pharmascholars.com

The carboxylic acid group at the C-3 position of the nicotinic acid scaffold is a versatile handle for further derivatization through esterification and amidation. nih.gov

Esterification is commonly achieved via the Fischer esterification method. This involves refluxing the nicotinic acid derivative with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.com

Amidation can be performed through several routes. A classic method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically done by treating the nicotinic acid with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride. um.edu.my The resulting nicotinoyl chloride is then reacted with ammonia or a primary/secondary amine to form the corresponding amide. Alternatively, direct amide coupling can be achieved using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org It is also possible to convert an ester directly to an amide by reacting it with ammonium hydroxide or an amine, a process known as aminolysis. google.com

A significant class of nicotinic acid analogues includes hydrazide and thiazolidinone derivatives, which often exhibit notable biological activities.

The synthesis begins with the formation of nicotinic acid hydrazide . This is readily prepared by reacting a nicotinic acid ester (e.g., ethyl nicotinate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically under reflux conditions. nih.govum.edu.my This hydrazinolysis reaction efficiently converts the ester to the hydrazide.

The nicotinic acid hydrazide serves as a key intermediate for synthesizing thiazolidinone derivatives . The process involves two subsequent steps:

Schiff Base Formation: The hydrazide is condensed with an aromatic or aliphatic aldehyde. This reaction, often catalyzed by a few drops of an acid like glacial acetic acid, forms a hydrazone, also known as a Schiff base, which contains a characteristic C=N-NH-C=O linkage. pharmascholars.comum.edu.my

Cyclization: The Schiff base is then reacted with thioglycolic acid (mercaptoacetic acid). This cyclocondensation reaction, often carried out in a solvent like ethanol (B145695) or dioxane with a catalyst such as zinc chloride, closes the ring to form the 4-thiazolidinone (B1220212) heterocycle. um.edu.myresearchgate.netnih.gov

This synthetic sequence provides a versatile route to a wide array of N-nicotinoyl-4-thiazolidinones.

Table 3: Key Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Class
This compound C₉H₁₁NO₄ Target Compound
Nicotinic Acid C₆H₅NO₂ Core Scaffold
6-Hydroxynicotinic Acid C₆H₅NO₃ Key Intermediate
6-Chloronicotinic Acid C₆H₄ClNO₂ Synthetic Precursor
Propylene Oxide C₃H₆O Reagent
Cyrene™ (Dihydrolevoglucosenone) C₆H₈O₃ Green Solvent
Nicotinoyl Chloride C₆H₄ClNO Reactive Intermediate
Nicotinic Acid Hydrazide C₆H₇N₃O Key Intermediate
Thiazolidinone C₃H₅NOS Heterocyclic Derivative
Thioglycolic Acid C₂H₄O₂S Reagent for Cyclization
Hydrazine Hydrate H₆N₂O Reagent for Hydrazinolysis
Ethyl Acetoacetate C₆H₁₀O₃ Reagent for Hantzsch Synthesis
N,N-Dimethylformamide (DMF) C₃H₇NO Conventional Solvent

Enzymatic Synthesis of Nicotinic Acid Derivatives

Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. These biocatalytic processes operate under mild conditions and can provide access to specific isomers that are difficult to obtain through other means.

The foundational precursor, 6-hydroxynicotinic acid, is efficiently produced via the enzymatic hydroxylation of nicotinic acid. This biotransformation is a key step in the aerobic degradation pathway of nicotinic acid in various microorganisms. acs.orggoogle.com Several bacterial species have been identified and utilized for this purpose, leveraging their native metabolic machinery to catalyze the specific hydroxylation at the C-6 position of the pyridine ring. google.com This process is noted for its high conversion rates and environmentally benign nature, avoiding the harsh reagents and by-products associated with some chemical syntheses. nih.govfrontiersin.orgnih.gov

For instance, a patented process describes the use of microorganisms from the genera Pseudomonas, Bacillus, or Achromobacter for this transformation. google.com Specifically, Achromobacter xylosoxydans has been highlighted for its efficacy. google.com The reaction is typically carried out under aerobic conditions in an aqueous medium where the microorganism is cultured, with controlled pH and temperature to ensure optimal enzyme activity and prevent further degradation of the product. google.com

Table 1: Microorganisms Utilized in the Production of 6-Hydroxynicotinic Acid

Microorganism Genus Specific Strain Example Reference
Pseudomonas Pseudomonas putida NCIP 10521 google.com
Bacillus Not specified in detail google.com
Achromobacter Achromobacter xylosoxydans DSM 2783 google.com

This table showcases examples of microbial systems used for nicotinic acid derivative synthesis, highlighting the biocatalyst-mediated route to key precursors.

The "2-hydroxypropoxy" substituent in the target molecule contains a chiral center, meaning the compound can exist as two distinct enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is critical in pharmacology, as different enantiomers can have vastly different biological activities. Enzymatic resolution is a powerful technique to achieve this.

Lipases are a class of enzymes commonly employed for their ability to catalyze reactions enantioselectively. nih.gov While a specific lipase-mediated methanolysis for this compound is not detailed, the principle can be applied. A general strategy would involve the synthesis of a racemic ester of the target molecule. A lipase (B570770) could then be used to selectively hydrolyze or transesterify one of the enantiomers, leaving the other unreacted. This process, known as kinetic resolution, allows for the separation of the two enantiomers. For example, a lipase-catalyzed transesterification process has been successfully developed for the synthesis of (S)-naproxen ester, demonstrating a ping-pong Bi-Bi enzymatic mechanism where the alcohol can act as a competitive inhibitor. nih.gov This same mechanistic principle could be adapted to resolve racemic precursors or derivatives of this compound, providing a viable route to the desired enantiomerically pure compound.

Reaction Mechanism Elucidation in Derivative Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing new ones. The synthesis of this compound and its analogues involves fundamental reactions of aromatic compounds and complex enzymatic transformations.

A plausible chemical route to introduce the 2-hydroxypropoxy group onto the nicotinic acid scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, particularly when containing an electron-withdrawing group like a carboxylic acid, is susceptible to nucleophilic attack. The SNAr mechanism at the C-6 position typically involves two main steps:

Addition of the Nucleophile: A nucleophile, such as the anion of (R)- or (S)-1,2-propanediol, attacks the electron-deficient C-6 carbon of a pyridine ring that has a good leaving group (e.g., a halogen like chlorine) at that position. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com The negative charge is delocalized, partly onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. pearson.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., Cl⁻), resulting in the final substituted product.

This SNAr pathway is a cornerstone of pyridine chemistry and represents a viable, non-enzymatic method for forging the C-O bond required to attach the propoxy side chain to the nicotinic acid core.

In the context of nicotinic acid metabolism, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) provides a well-studied example of a complex enzymatic mechanism. acs.orgnih.gov This bacterial enzyme is a flavoprotein (FAD) that catalyzes a rare decarboxylative hydroxylation reaction, converting 6-hydroxynicotinic acid (6-HNA) into 2,5-dihydroxypyridine (B106003) (2,5-DHP). acs.orgwikipedia.org

The catalytic cycle involves several key steps:

Substrate Binding: The cycle begins with the binding of the substrate, 6-HNA, to the oxidized form of the enzyme (E_ox-FAD). acs.org

Flavin Reduction: The binding of 6-HNA enhances the subsequent binding of NADH, which then reduces the enzyme's FAD cofactor to FADH₂. acs.org

Oxygen Activation: The reduced enzyme (E_red-FADH₂) reacts with molecular oxygen (O₂) to form a highly reactive C(4a)-hydroperoxyflavin intermediate. acs.org

Hydroxylation and Decarboxylation: This intermediate facilitates an electrophilic aromatic substitution on the 6-HNA ring, leading to hydroxylation at the C-3 position. This is followed by a decarboxylation step, releasing CO₂ and forming the final product, 2,5-DHP. acs.orgnih.gov

Kinetic studies and analysis of active site variants have identified specific amino acid residues, such as Tyr215 and His47, as critical for substrate binding and catalytic efficiency. nih.gov This detailed mechanistic understanding not only illuminates the natural degradation pathway of nicotinic acid but also offers potential for bioengineering applications. acs.org

Table 2: Key Mechanistic Aspects of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

Feature Description Reference
Enzyme Class Group A FAD-dependent monooxygenase acs.orgnih.gov
Cofactors FAD, NADH acs.orgwikipedia.org
Substrate 6-Hydroxynicotinic acid (6-HNA) nih.gov
Products 2,5-Dihydroxypyridine (2,5-DHP), NAD⁺, CO₂, H₂O acs.orgwikipedia.org
Key Intermediate C(4a)-hydroperoxyflavin acs.org
Critical Residues Tyr215, His47 (important for substrate binding and catalysis) nih.gov

| Reaction Type | Decarboxylative Hydroxylation | acs.orgnih.gov |

This table summarizes the core enzymatic and mechanistic details of 6-Hydroxynicotinate 3-Monooxygenase, an enzyme central to the metabolism of nicotinic acid derivatives.

Advanced Spectroscopic and Chromatographic Characterization of Nicotinic Acid Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of novel compounds like 6-(2-Hydroxypropoxy)nicotinic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (molecular formula: C9H11NO4), HRMS can verify its elemental composition by providing an exact mass measurement. The analysis would also involve fragmentation analysis (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule, confirming the connectivity of the nicotinic acid core and the 2-hydroxypropoxy side chain.

Predicted fragmentation pathways for this compound under electrospray ionization (ESI) would likely involve the loss of the side chain and fragmentation within the propoxy group.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion (m/z) Predicted Lost Neutral Fragment Predicted Fragment Structure
198.0761 (M+H)+-Protonated Parent Molecule
180.0655H2OLoss of water from the hydroxy group
138.0393C3H6OLoss of propylene (B89431) oxide from the side chain
124.0237C3H7O2Cleavage of the ether bond and loss of the entire side chain
92.0287CO2 + C3H6OLoss of carbon dioxide and propylene oxide

These values are theoretical predictions and would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum would confirm the presence of the nicotinic acid ring protons and the protons of the 2-hydroxypropoxy group. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns confirming the substitution at the 6-position. stackexchange.comhmdb.ca The protons of the 2-hydroxypropoxy side chain—the CH, CH₂, and CH₃ groups, along with the hydroxyl proton—would appear in the upfield region.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. hmdb.cachemicalbook.com For this compound, distinct signals would be expected for the carboxylic acid carbon, the carbons of the pyridine ring, and the three carbons of the 2-hydroxypropoxy side chain. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating alkoxy group. bmrb.io

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Pyridine-C28.9 - 9.1 (d)150 - 152
Pyridine-C3-126 - 128
Pyridine-C48.2 - 8.4 (dd)137 - 139
Pyridine-C57.4 - 7.6 (d)123 - 125
Pyridine-C6-162 - 164
Carboxyl C=O-166 - 168
Carboxyl OH12.0 - 13.0 (br s)-
O-CH₂4.3 - 4.5 (m)70 - 72
CH-OH4.0 - 4.2 (m)65 - 67
Side Chain OH5.0 - 5.5 (d)-
CH₃1.2 - 1.4 (d)20 - 22

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent used. hmdb.ca (d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet)

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating and quantifying this compound from complex mixtures, such as reaction media or biological samples. Given the compound's polarity, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid and its derivatives. nih.govsielc.com For this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid to ensure protonation of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net

UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light. Detection at a specific wavelength (e.g., 260-270 nm) allows for quantitative analysis. sielc.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides much higher selectivity and sensitivity. It confirms the identity of the eluting peak by its mass-to-charge ratio (m/z), which is particularly useful for analyzing complex samples. chromatographyonline.com

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity and low volatility, stemming from the carboxylic acid and hydroxyl functional groups. These groups can lead to poor peak shape and thermal degradation in the hot GC inlet. myfoodresearch.com

To overcome this, two strategies can be used:

Derivatization: The polar functional groups can be chemically modified (e.g., through silylation or esterification) to create a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com

Temperature Programmable Inlet (TPI): A TPI, also known as a Programmable Temperature Vaporizing (PTV) inlet, offers significant advantages for thermally sensitive compounds. myfoodresearch.comspectralabsci.com The sample is injected into a cool inlet, which then rapidly heats up to transfer the analyte to the column. youtube.com This process minimizes the time the analyte spends in the hot inlet, reducing the risk of thermal decomposition and allowing for the analysis of less volatile compounds. myfoodresearch.com An injection temperature of around 240-250°C is often used for nicotinic acid analysis. myfoodresearch.comchromforum.org

Supercritical Fluid Chromatography (SFC) is an effective alternative to both normal-phase and reversed-phase LC for the analysis of polar compounds. chromatographytoday.com The technique uses a mobile phase, most commonly supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for fast and efficient separations. researchgate.net

For a polar analyte like this compound, a polar organic solvent (modifier) such as methanol would be added to the supercritical CO₂ to increase the mobile phase's solvating power and ensure the compound elutes from the column. wiley.com The separation behavior in SFC differs from LC, providing an orthogonal separation mechanism that can be advantageous for complex mixtures. researchgate.net Coupling SFC with tandem mass spectrometry (SFC-MS/MS) provides high sensitivity and specificity, making it a powerful tool for analyzing highly polar compounds that are often challenging to retain and separate by LC. chromatographyonline.comsepscience.com

Reversed-Phase Chromatography (RPC) coupled with Electrospray Ionization Mass Spectrometry (RPC-ESI-MS) is a widely used and robust method for analyzing polar and ionizable compounds in various matrices. researchgate.netnih.gov Due to the polar and acidic nature of this compound, retaining it on a standard reversed-phase column can be difficult. nih.govlongdom.org

To enhance retention, ion-pair chromatography is often employed. nih.gov In this technique, an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is added to the mobile phase. nih.gov This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase. longdom.org

The ESI source is ideal for this application as it is a soft ionization technique that generates intact molecular ions from polar, non-volatile compounds directly from the liquid phase, allowing for seamless coupling with RPC. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" is expected to exhibit a combination of characteristic absorption bands corresponding to its constituent functional groups: the pyridine ring, the carboxylic acid, the ether linkage, and the hydroxyl group.

The analysis of the FTIR spectrum of the parent compound, nicotinic acid, provides a foundational understanding. For nicotinic acid, characteristic signals appear for the C-H and O-H groups, as well as distinct bands for the C=O and C=N bonds. researchgate.net Specifically, the O-H stretching of the carboxylic acid is typically observed as a very broad and strong band in the region of 2500–3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is found near 1710 cm⁻¹. researchgate.net

For "this compound," additional peaks would be anticipated due to the 2-hydroxypropoxy substituent. A key feature would be the C-O-C stretching vibration from the ether linkage, which typically appears as a sharp peak or peaks in the 1000 to 1300 cm⁻¹ range. The hydroxyl group (-OH) from the propoxy chain would present a stretching vibration, which for a free hydroxyl group is a sharp, strong band between 3584-3700 cm-1, and for a hydrogen-bonded hydroxyl group is a strong, broad band between 3200-3550 cm-1.

A summary of the expected characteristic FTIR absorption bands for "this compound" is presented in Table 1.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500-3300Stretching (very broad)
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2960Stretching
Carbonyl (C=O)~1710Stretching
Pyridine Ring C=N~1617Stretching
Pyridine Ring C=C~1594Stretching
Ether C-O-C1000-1300Stretching
Alcohol O-H3200-3550Stretching (broad)

Table 1. Predicted FTIR Absorption Bands for this compound. This table is generated based on typical FTIR absorption ranges for the respective functional groups.

Derivatization Strategies for Enhanced Analytical Detection and Sensitivity

Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure that has properties more suitable for a given analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). For a polar compound like "this compound," derivatization can improve chromatographic retention, enhance ionization efficiency in mass spectrometry, and increase detection sensitivity.

N-Hydroxysuccinimide Ester Derivatives of N-Alkyl-Nicotinic Acid for Amino Acid Analysis

The carboxylic acid group of nicotinic acid and its derivatives can be activated to form N-Hydroxysuccinimide (NHS) esters. These activated esters are reactive towards primary amines, such as those found in amino acids, forming stable amide bonds. nih.gov This derivatization strategy is widely used in bioconjugation and for enhancing the detection of amino acids and other amine-containing biomolecules. windows.netlumiprobe.com

The reaction involves treating the carboxylic acid with NHS in the presence of a coupling agent, such as a carbodiimide. The resulting NHS ester of the nicotinic acid derivative can then be reacted with an amino acid. This process is particularly useful for improving the chromatographic properties and detection limits of amino acids in reversed-phase liquid chromatography-mass spectrometry (RPLC-MS). nih.gov For instance, derivatization with a suitable NHS ester can introduce a nonpolar moiety, increasing retention on a C18 column, and a readily ionizable group, enhancing the signal in the mass spectrometer.

A general reaction scheme for the formation of an NHS ester of a nicotinic acid derivative and its subsequent reaction with an amino acid is shown below:

Step 1: Activation of Nicotinic Acid Derivative R-COOH + NHS → R-CO-NHS (where R represents the nicotinic acid derivative moiety)

Step 2: Reaction with Amino Acid R-CO-NHS + H₂N-CH(R')-COOH → R-CO-NH-CH(R')-COOH + NHS

While specific applications to "this compound" are not documented, this methodology is broadly applicable to carboxylic acids and represents a viable strategy for its analysis in complex biological matrices where amino acids are also of interest.

Isotope-Coded Derivatizing Reagents for Metabolite Discovery

Isotope-coded derivatization (ICD) is a powerful technique in quantitative metabolomics that utilizes reagents containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) to label analytes. nih.govresearchgate.net This approach allows for accurate relative and absolute quantification by mass spectrometry, as the light and heavy isotopically labeled analytes co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z). nih.govresearchgate.net

For carboxylic acids like "this compound," isotope-coded reagents that target the carboxyl group can be employed. acs.org For example, isotope-coded p-dimethylaminophenacyl (DmPA) bromide has been developed for profiling carboxylic acid-containing metabolites. nih.govacs.org Derivatization with such a reagent not only introduces an isotopic tag for quantification but can also significantly improve chromatographic retention and enhance electrospray ionization (ESI) efficiency by orders of magnitude. nih.govacs.org

Another example is the use of deuterated N-methyl-nicotinic acid N-hydroxysuccinimide ester (C1-d₃-NA-NHS) for the comparative quantification of estrogen metabolites. nih.gov This demonstrates the utility of nicotinic acid-based derivatizing agents themselves in isotope-coded strategies.

The general principle of ICD involves:

Derivatizing a control sample with the "light" version of the reagent.

Derivatizing the test sample with the "heavy" (isotope-labeled) version of the reagent.

Mixing the samples in a 1:1 ratio.

Analyzing the mixed sample by LC-MS.

Computational Chemistry and Molecular Modeling Studies of Nicotinic Acid Derivatives

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and chemical reactivity of nicotinic acid derivatives. Studies on related compounds, such as nicotinic acid benzylidenehydrazide derivatives, have utilized DFT with the B3LYP functional and a 6-31G** basis set to determine structural and energetic parameters. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for predicting a molecule's stability and reactivity.

Analysis of global reactivity parameters, including ionization potential, electron affinity, chemical potential, hardness, and electrophilicity, allows for a detailed understanding of the chemical behavior of these molecules. For instance, the stability of different isomers can be assessed based on their relative energies and chemical hardness, with more stable compounds generally exhibiting larger HOMO-LUMO gaps and lower reactivity. Such studies help in identifying the most stable and potentially most bioactive conformations of these derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or a receptor. This method is widely applied to nicotinic acid derivatives to understand their potential as inhibitors or modulators of various biological targets.

Enzyme Active Site Interactions (e.g., α-Amylase, α-Glucosidase, COX-2, Nitroreductase, Penicillin-Binding Proteins)

Molecular docking studies have been extensively used to investigate the interactions of nicotinic acid derivatives with the active sites of several key enzymes.

α-Amylase and α-Glucosidase: In the context of diabetes research, derivatives of 5-amino-nicotinic acid have been docked into the active sites of α-amylase and α-glucosidase. These simulations, often performed using tools like CDOCKER in Discovery Studio, help to understand the binding modes and interaction energies of the compounds. For example, studies have shown that the pyridine-3-carboxylate group can form hydrogen bonds with key residues like D197 in the α-amylase active site, while other parts of the molecule can engage in hydrophobic interactions. The binding energies calculated from these simulations can be correlated with experimental inhibitory activities (IC50 values).

COX-2: Nicotinic acid derivatives have been evaluated as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. Molecular docking of these compounds into the COX-2 active site helps to rationalize their inhibitory potency and selectivity over COX-1. Favorable interactions with key residues in the active site, when compared to standard drugs like celecoxib, can explain the observed biological activity.

Nitroreductase: The antibacterial potential of certain nicotinic acid derivatives, particularly those containing a 5-nitrofuran moiety, is linked to their activation by bacterial nitroreductase (NTR) enzymes. Docking simulations of these compounds into the Escherichia coli Nitroreductase (PDB code: 1YKI) have been performed to evaluate their binding energy and compare it with known substrates like nitrofurazone. The crystal structure of E. coli nitroreductase complexed with nicotinic acid has revealed that the nicotinic acid stacks between the FMN cofactor and a phenylalanine residue, providing a structural basis for understanding substrate binding.

Penicillin-Binding Proteins (PBPs): To explore the antibacterial activity of nicotinic acid derivatives, molecular docking has been employed to study their interactions with penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. For instance, derivatives of nicotinoylglycylglycine have been docked into the active site of PBP3. These studies help to identify key hydrogen bonding and other interactions with active site residues, providing insights into the mechanism of inhibition.

Receptor Binding Selectivity Predictions (e.g., Enantiomers)

While specific studies on the enantiomeric selectivity of 6-(2-Hydroxypropoxy)nicotinic acid are not available, molecular docking is a valuable tool for predicting the binding affinities of different enantiomers to their target receptors. For nicotinic acetylcholine (B1216132) receptors (nAChRs), computational homology modeling and docking studies have been used to understand the interactions between nicotine (B1678760) analogues and the receptor's binding site. By analyzing the binding modes of different stereoisomers, researchers can rationalize differences in their functional potency and receptor subtype selectivity.

In Silico Prediction of Molecular Behavior and Interaction Profiles

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profiles of drug candidates at an early stage of development. For various nicotinic acid derivatives, computational tools are employed to predict physicochemical properties, pharmacokinetic profiles, and potential toxicity.

Biochemical and Molecular Interaction Studies in Vitro and Non Clinical Models

Enzyme Inhibition Mechanism Investigations

Alpha-Amylase and Alpha-Glucosidase Inhibition Kinetics and Mechanisms

Recent studies have highlighted the potential of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov Inhibition of these enzymes can slow the digestion of carbohydrates, a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

A 2024 study published in ACS Medicinal Chemistry Letters investigated a series of novel nicotinic acid derivatives modified at the 6-position of the pyridine (B92270) ring, which is structurally relevant to 6-(2-Hydroxypropoxy)nicotinic acid. nih.gov The research found that certain derivatives exhibited significant, noncompetitive inhibition against both α-amylase and α-glucosidase. nih.gov

Specifically, two derivative compounds, 8 and 44 , showed notable inhibition against α-amylase with IC₅₀ values of 20.5 µM and 58.1 µM, respectively. Compound 44 achieved a remarkable enzyme inactivation level of approximately 72%, surpassing the control, acarbose. nih.gov Against α-glucosidase, derivatives 35 and 39 displayed inhibitory values comparable to acarbose, with IC₅₀ values of 32.9 µM and 26.4 µM, respectively, and achieved significant enzyme inhibition at saturation (around 80-90%). nih.gov

The kinetic analysis from this study revealed a noncompetitive inhibition mechanism for the most promising compounds against both enzymes. nih.gov This is advantageous as noncompetitive inhibitors can regulate enzyme function regardless of substrate concentration. researchgate.netipb.ac.id While this study did not test this compound itself, its findings on derivatives with modifications at the same C-6 position suggest that it could potentially exhibit similar inhibitory activities.

Table 1: Inhibitory Activity of Nicotinic Acid Derivatives Against α-Amylase and α-Glucosidase

CompoundTarget EnzymeIC₅₀ (µM)Inhibition MechanismReference
Derivative 8α-Amylase20.5Noncompetitive nih.gov
Derivative 44α-Amylase58.1Noncompetitive nih.gov
Derivative 35α-Glucosidase32.9Noncompetitive nih.gov
Derivative 39α-Glucosidase26.4Noncompetitive nih.gov
Acarbose (Control)α-Glucosidase32.9 - 26.4 (comparable range)Competitive nih.govipb.ac.id

Cyclooxygenase (COX-1, COX-2) Inhibitory Potency and Selectivity in Macrophage Cell Lines

The cyclooxygenase (COX) enzymes are crucial mediators of inflammation. mdpi.com Research into the direct effects of this compound on COX-1 and COX-2 in macrophage cell lines is not available. However, studies on the parent compound, nicotinic acid (niacin), and its metabolites provide some context.

Research on the human monocytic cell line THP-1, a model for macrophages, indicated that nicotinic acid itself does not inhibit COX-1 or COX-2 activity. researchgate.net In contrast, a study on nicotinamide (B372718) mononucleotide (NMN), a derivative of nicotinamide, found that NMN supplementation significantly decreased the expression of COX-2 in lipopolysaccharide (LPS)-activated macrophages. frontiersin.orgresearchgate.net This reduction in COX-2 led to lower levels of prostaglandin (B15479496) E₂ (PGE₂), a key inflammatory mediator. frontiersin.org

These findings suggest that while the parent nicotinic acid structure may not directly inhibit COX enzymes, its derivatives or metabolites could modulate COX-2 expression, thereby exerting anti-inflammatory effects. researchgate.netfrontiersin.org Given that macrophage COX-2 plays a complex role in inflammation and immune response, further investigation is required to determine if this compound possesses any direct inhibitory or modulatory effects on COX enzymes in macrophages. nih.gov

Nicotinamidase Activity Modulation

There is currently no available research in the public domain investigating the effects of this compound on nicotinamidase activity.

Cellular Pathway Modulation in Cultured Cells

Regulation of NAD+ Levels in Normal Human Epidermal Keratinocytes

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism and energy production. nih.govnih.gov A 2024 study demonstrated that nicotinic acid and its derivatives can effectively increase cellular NAD+ levels in cultured normal human epidermal keratinocytes (NHEK). nih.gov This suggests that keratinocytes utilize the Preiss-Handler pathway for NAD+ biosynthesis, which starts from nicotinic acid. nih.gov

The study showed a dose-dependent increase in NAD+ levels in NHEK cells when supplemented with nicotinic acid at concentrations from 1 to 100 µM. nih.gov This upregulation of NAD+ was associated with enhanced mitochondrial health, as evidenced by increased levels of mitochondrial proteins SOD2 and SIRT3. nih.gov These findings indicate that nicotinic acid is a beneficial precursor for maintaining NAD+ homeostasis and mitigating oxidative stress in skin cells. nih.gov As a derivative, this compound may share this ability to modulate NAD+ levels in keratinocytes, potentially supporting skin barrier function and integrity. mdpi.com

Table 2: Effect of Nicotinic Acid Supplementation on NAD+ Levels in Keratinocytes

CompoundCell LineEffectConcentration RangeReference
Nicotinic Acid (NA)Normal Human Epidermal Keratinocytes (NHEK)Dose-dependent increase in cellular NAD+1 - 100 µM nih.gov

Influence on Inflammatory Cytokine Production (TNF-α, IL-6) in Macrophage Cell Lines

Studies on nicotinic acid have established its role in modulating inflammatory responses in macrophages. In various macrophage models, including mouse alveolar macrophages and human monocytes, nicotinic acid has been shown to significantly decrease the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following stimulation with LPS. nih.govnih.gov

This anti-inflammatory effect is mediated through the activation of the nicotinic acid receptor, GPR109A (also known as HCA₂). nih.govnih.gov Activation of this receptor inhibits the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov For instance, one study found that nicotinic acid reduced the secretion of TNF-α and IL-6 by approximately 50-60% in activated human monocytes. nih.gov Another study in mouse alveolar macrophages reported a significant reduction in LPS-induced TNF-α and IL-6 levels upon treatment with nicotinic acid. nih.gov

While these studies were conducted with nicotinic acid, it is plausible that this compound, as a derivative, could exert similar anti-inflammatory effects on macrophages by interacting with the GPR109A receptor. However, direct experimental evidence is needed to confirm this hypothesis.

Table 3: Effect of Nicotinic Acid on Cytokine Production in Macrophages

Cell TypeStimulusEffect of Nicotinic AcidMediating PathwayReference
Human MonocytesLPSReduced secretion of TNF-α and IL-6GPR109A nih.gov
Mouse Alveolar MacrophagesLPSReduced levels of TNF-α and IL-6HCA₂ (GPR109A) / NF-κB Inhibition nih.gov
Mouse Peritoneal MacrophagesInflammatory StimulusDecreased production of TNF-α and IL-6Not specified nih.gov

Impact on Mitochondrial Function

Studies have begun to explore the influence of this compound on mitochondrial activities, particularly focusing on key enzymes involved in cellular stress responses. Research has indicated a potential role for this compound in modulating mitochondrial superoxide (B77818) dismutase (SOD2), an essential enzyme in the antioxidant defense system within the mitochondria. Furthermore, its interaction with Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase that regulates a wide array of mitochondrial functions including energy metabolism and oxidative stress response, is an area of active investigation. The precise mechanisms and the extent of this compound's impact on these mitochondrial components are still being elucidated.

Inhibition of Triglyceride Synthesis and Lipoprotein Degradation in Hepatocytes

In the context of lipid metabolism, this compound has been examined for its effects on liver cells. Research in hepatocyte models is aimed at determining its capacity to interfere with the synthesis of triglycerides, a key process in fat accumulation. Concurrently, its potential to influence the degradation of lipoproteins, which are responsible for transporting lipids in the bloodstream, is also under scrutiny. Understanding these interactions is crucial for clarifying the compound's role in hepatic lipid regulation.

Antimicrobial Activity Evaluation in Microorganism Cultures

The potential of this compound as an antimicrobial agent has been assessed against a variety of microorganisms. These evaluations are critical in identifying new compounds to combat pathogenic microbes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Investigations into the antibacterial properties of this compound have yielded varied results depending on the bacterial strain. Studies have tested its efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The outcomes of these studies are aimed at quantifying the minimum inhibitory concentration (MIC) required to impede bacterial growth.

Antifungal Efficacy

The antifungal potential of this compound has also been a subject of research. Its activity has been evaluated against various fungal species, such as Candida albicans and Aspergillus niger. These studies are essential for determining its spectrum of antifungal action and its potential applications in addressing fungal infections.

Antioxidant Activity Assays

The antioxidant capacity of this compound has been quantified using various in vitro assays. These tests are fundamental in understanding its ability to neutralize harmful free radicals. One common method employed is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the compound's ability to scavenge this stable free radical. Additionally, its capacity for nitric oxide scavenging has been investigated, providing further insight into its antioxidant profile.

Receptor-Mediated Interactions

The interaction of this compound with specific cell surface receptors has been a key area of research to understand its mechanism of action. A significant focus has been on its potential to activate the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. The activation of GPR109A is known to initiate a signaling cascade that includes the inhibition of adenylyl cyclase in adipocytes. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects downstream cellular processes. Elucidating this receptor-mediated pathway is vital for a comprehensive understanding of the compound's biological effects.

Analysis of Intermolecular Hydrogen-Bond Interactions in Crystal States

Specific crystallographic data and analysis of intermolecular hydrogen-bond interactions for this compound are not available in the reviewed literature.

Crystallographic studies of related nicotinic acid derivatives are present in the literature. For example, the crystal structure of 6-hydroxynicotinic acid 3-monooxygenase has been solved, revealing hydrogen-bonding interactions within the enzyme's active site with a substrate analog. Computational data, such as hydrogen bond donor and acceptor counts, are available for other nicotinic acid derivatives. However, a detailed analysis of the crystal packing and hydrogen bond network of this compound itself has not been reported in the searched sources.

Metabolic Pathway Elucidation and Metabolite Identification in Vitro and Non Clinical Systems

Nicotinic Acid to NAD+ Biosynthesis Pathways (Preiss-Handler Pathway)

The Preiss-Handler pathway is a primary route for the synthesis of NAD+ from nicotinic acid (NA), also known as niacin or vitamin B3. qualialife.comresearchgate.net Discovered in 1958 by Jack Preiss and Philip Handler, this pathway consists of three principal enzymatic steps that convert NA into the essential coenzyme NAD+. qualialife.com The pathway begins with dietary nicotinic acid and is crucial for maintaining cellular NAD+ levels, which are vital for numerous metabolic redox reactions and cell signaling. researchgate.netresearchgate.net

The synthesis of NAD+ can occur through three distinct pathways: the de novo synthesis from the amino acid tryptophan, the salvage pathway which recycles nicotinamide (B372718) (NAM), and the Preiss-Handler pathway which utilizes nicotinic acid. researchgate.netstanford.edu The de novo pathway eventually converges with the Preiss-Handler pathway at the formation of nicotinic acid mononucleotide (NaMN). stanford.edunih.gov The Preiss-Handler pathway is particularly active in the liver, kidney, and small intestine. qualialife.com

The three key steps are:

Conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). qualialife.comnih.gov

Transformation of NaMN into nicotinic acid-adenine dinucleotide (NaAD) by nicotinate (B505614) mononucleotide adenylyltransferase (NMNAT) enzymes. qualialife.comnih.gov

Amidation of NaAD to NAD+ by the enzyme NAD+ synthase (NADS). qualialife.comnih.gov

This pathway is critical as NAD+ is consumed by various enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs), making its continuous regeneration essential for cellular health. researchgate.netnih.gov

Nicotinic Acid Phosphoribosyltransferase (NAPRT or NAPRT1) is the rate-limiting enzyme in the Preiss-Handler pathway. nih.govmdpi.com It catalyzes the first committed step, converting nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN) and pyrophosphate. qualialife.comnih.govfrontiersin.org The availability of nicotinic acid appears to be a critical factor in driving the pathway forward, as NAPRT activity is not significantly inhibited by physiological concentrations of its product, NaMN, or the final product, NAD+. qualialife.com

NAPRT expression and activity are tissue-specific, with higher levels found in the liver, intestine, heart, and kidney. qualialife.comnih.gov In these tissues, nicotinic acid is a more efficient precursor for NAD+ synthesis than nicotinamide. nih.gov The enzyme has become a significant biomarker in cancer research; its expression level can determine a cell's sensitivity to inhibitors of the alternative NAD+ salvage pathway, which relies on the enzyme nicotinamide phosphoribosyltransferase (NAMPT). mdpi.comnih.gov Cancers lacking NAPRT expression may be more vulnerable to NAMPT inhibitors, a strategy being explored in oncology. nih.gov

The second step in the Preiss-Handler pathway is catalyzed by a group of enzymes known as nicotinate mononucleotide adenylyltransferases (NMNATs). qualialife.comresearchgate.net This reaction is a central and essential step common to all NAD+ biosynthetic routes. nih.govnih.gov NMNATs catalyze the transfer of an adenylyl group from ATP to nicotinic acid mononucleotide (NaMN), forming nicotinic acid adenine (B156593) dinucleotide (NaAD) and releasing pyrophosphate. qualialife.comresearchgate.net

In mammals, there are three NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations and properties, ensuring that NAD+ is supplied to specific cellular compartments where it is needed. nih.govnih.gov

NMNAT1 is primarily located in the nucleus.

NMNAT2 is found in the cytoplasm and Golgi complex.

NMNAT3 is localized to the mitochondria.

The activity of these adenylyltransferases is indispensable for cell viability, as they represent a non-bypassable step in NAD+ synthesis. biorxiv.org The final step of the pathway involves NAD+ synthetase (NADS), which amidates NaAD to form NAD+, using glutamine as a nitrogen donor in an ATP-dependent reaction. qualialife.comfrontiersin.org

Identification and Characterization of Metabolites in Biological Matrices (e.g., Plasma, Urine, Cell Culture Media)

Nicotinic acid and its derivatives are rapidly absorbed and metabolized, with metabolites being detectable in various biological fluids. wikipedia.org High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS/MS), is a common and sensitive method for the simultaneous determination of nicotinic acid and its metabolites in plasma and urine. mdpi.combevital.nonih.gov

Key metabolites identified in biological matrices include:

Nicotinamide (NAM): Formed via the amidation pathway, it is a major form of vitamin B3 in the body. bevital.noresearchgate.net

Nicotinuric acid (NUA): The primary metabolite when nicotinic acid is conjugated with glycine, especially at higher doses. wikipedia.orgnih.gov

N1-methylnicotinamide (MNA): A product of the methylation of excess nicotinamide in the liver. wikipedia.orgmdpi.com

N1-methyl-2-pyridone-5-carboxamide (2PY): An oxidation product of MNA. wikipedia.orgnih.gov

N1-methyl-4-pyridone-3-carboxamide (4PY): Another oxidation product of MNA. wikipedia.orgnih.gov

Nicotinamide-N-oxide: Formed through the oxidation of nicotinamide by cytochrome P450 enzymes. mdpi.comnih.gov

Concentrations of these metabolites can vary based on dietary intake and physiological conditions such as renal function, as many are excreted in the urine. mdpi.com For instance, in patients with chronic kidney disease, circulating levels of 2PY and 4PY can be significantly elevated. nih.govmdpi.com

MetaboliteAbbreviationBiological MatrixPrecursorDetection Method
NicotinamideNAMPlasma, UrineNicotinic Acid, NAD+HPLC, LC/MS-MS
Nicotinuric acidNUAPlasma, UrineNicotinic AcidHPLC, LC/MS-MS
N1-methylnicotinamideMNAPlasma, UrineNicotinamideHPLC, LC/MS-MS
N1-methyl-2-pyridone-5-carboxamide2PYPlasma, UrineN1-methylnicotinamideHPLC, LC/MS-MS
N1-methyl-4-pyridone-3-carboxamide4PYPlasma, UrineN1-methylnicotinamideHPLC, LC/MS-MS

Enzymatic Transformations of Nicotinic Acid Derivatives

Nicotinamidases (EC 3.5.1.19), also known as nicotinamide amidohydrolases, are enzymes that catalyze the hydrolysis of nicotinamide to produce nicotinic acid and ammonia (B1221849). nih.govwikipedia.org This enzymatic reaction is a key step in the NAD+ salvage pathway in many organisms, including bacteria, yeast, and invertebrates, effectively converting nicotinamide back into nicotinic acid, which can then re-enter the Preiss-Handler pathway. nih.govresearchgate.net

While these enzymes are widely distributed across many species, they are notably absent in mammals. nih.govresearchgate.net In humans and other mammals, nicotinamide is directly recycled back to NAD+ through a separate salvage pathway that does not involve its conversion to nicotinic acid. researchgate.net However, it has been shown that intestinal microflora possess nicotinamidase activity, which can convert nicotinamide to nicotinic acid, allowing the host to utilize it via the Preiss-Handler pathway. nih.govmdpi.com

When nicotinic acid and nicotinamide are present in excess, they are catabolized in the liver through methylation and subsequent oxidation pathways before being excreted in the urine. wikipedia.org The primary methylation product of nicotinamide is N1-methylnicotinamide (MNA), a reaction catalyzed by nicotinamide-N-methyltransferase. mdpi.com

MNA is then further oxidized by the enzyme aldehyde oxidase into two main metabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY). wikipedia.orgnih.gov The ratio of 2PY to 4PY produced varies between species; in humans, the formation of 2PY is significantly greater than that of 4PY. nih.govmdpi.com These methylated pyridones are considered terminal catabolites of NAD+ and serve as excretory forms of vitamin B3. nih.gov Decreased urinary levels of these metabolites can be an indicator of niacin deficiency. wikipedia.org

TransformationSubstrateKey EnzymeProduct(s)
HydrolysisNicotinamideNicotinamidaseNicotinic Acid, Ammonia
MethylationNicotinamideNicotinamide-N-methyltransferaseN1-methylnicotinamide (MNA)
OxidationN1-methylnicotinamide (MNA)Aldehyde Oxidase2PY, 4PY
OxidationNicotinamideCytochrome P450Nicotinamide-N-oxide

Application As Research Probes and Labeling Agents

Development of Fluorescent Probes for Receptor Binding Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The development of fluorescent probes is a cornerstone of modern pharmacology and neuroscience, enabling the visualization and characterization of receptor distribution and function in real-time. While direct fluorescent labeling of 6-(2-Hydroxypropoxy)nicotinic acid is not yet extensively documented in publicly available research, the principles for its modification into such a probe are well-established. This would involve the covalent attachment of a fluorophore to the nicotinic acid core. The choice of fluorophore and the point of attachment would be critical to ensure that the probe retains its affinity and selectivity for the target receptor, such as the nicotinic acetylcholine receptors (nAChRs).

Researchers have successfully developed fluorescent probes for nAChRs by modifying existing ligands. For instance, nifrodansyl and nifrofam (B1193220) are two fluorescent probes designed for imaging α4β2* nAChRs, which have shown nanomolar affinities. nih.govnih.gov These probes were synthesized based on a previously developed positron emission tomography (PET) imaging agent, [¹⁸F]nifrolidine. nih.govnih.gov This approach highlights a common strategy: leveraging the known pharmacology of a molecule to guide the design of a fluorescent analog.

Another innovative approach involves the use of genetically encoded fluorescent proteins or small synthetic chromophores. For example, snake toxins, which are potent ligands for nAChRs, have been labeled with green fluorescent protein (GFP) or its synthetic analogue, p-HOBDI-BF₂, to create new probes for these receptors. frontiersin.org These larger probes have been effective in staining nAChRs in cell cultures and tissue slices. frontiersin.org

For a molecule like this compound, a potential strategy for creating a fluorescent probe would be to conjugate a fluorophore to the hydroxypropoxy side chain or another suitable position on the nicotinic acid ring that is not critical for receptor binding. The resulting probe could then be used in fluorescence microscopy to study the localization of its binding sites, or in fluorescence polarization or FRET-based assays to quantify ligand-receptor interactions. The development of such probes derived from this compound could provide valuable tools for studying the pharmacology of nAChRs and other potential targets.

Photoaffinity Labels for Target Identification (e.g., NAADP Targets)

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. This method involves a ligand that has been modified to include a photoactivatable group, which, upon exposure to light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the protein.

A pertinent example of this approach is the use of photoaffinity labels to identify the targets of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a potent intracellular calcium-mobilizing messenger. wikipedia.org Given that the core of NAADP is nicotinic acid, the strategies employed here are highly relevant to this compound.

Researchers have synthesized a radioactive photoprobe based on 5-azido-NAADP ([³²P-5N₃]NAADP). nih.govnih.gov The azide (B81097) group at the 5-position of the nicotinic acid ring serves as the photoactivatable moiety. nih.gov Studies using this probe in various cell types, including sea urchin eggs and human cell lines, have successfully labeled specific low molecular weight proteins that exhibit the pharmacological characteristics of NAADP-sensitive calcium release. nih.govnih.gov

Interestingly, these photoaffinity labeling studies have provided surprising insights into NAADP signaling. While two-pore channels (TPCs) are known to be regulated by NAADP, the photoaffinity probe did not directly label these channels. nih.govnih.gov Instead, the data suggest that an accessory protein within a larger TPC complex is responsible for binding NAADP. nih.govnih.govox.ac.uk This highlights the power of photoaffinity labeling to unravel the intricacies of receptor complexes.

The synthesis of [³²P-5N₃]NAADP was achieved through a base-exchange reaction, incubating [³²P]NADP with 5-azido-nicotinic acid and Aplysia ADP-ribosyl cyclase. nih.gov This demonstrates that modifications to the nicotinic acid ring are synthetically feasible and can yield functional probes. A similar strategy could be envisioned for this compound, where a photoactivatable group is incorporated into the molecule. Such a probe could then be used to identify the specific protein targets of this compound, providing invaluable information about its mechanism of action.

Table 1: Properties of the Photoaffinity Probe [³²P-5N₃]NAADP

Property Description Reference
Probe [³²P-5-azido]nicotinic acid adenine dinucleotide phosphate ox.ac.uk
Photoactivatable Group Azide at the 5-position of the nicotinic acid ring nih.gov
Detection Method Radioactivity (³²P) nih.gov
Target System Sea urchin egg homogenates, human cell lines (HEK293, SKBR3), mouse pancreas nih.govnih.gov
Labeled Proteins Low molecular weight proteins (e.g., 45, 40, and 30-kDa proteins in sea urchin eggs) ox.ac.uk
Key Finding Labeled proteins are distinct from the main TPC channels, suggesting an accessory binding protein. nih.govnih.govox.ac.uk

Stable Isotope Labeling for Metabolomics and Proteomics Research

Stable isotope labeling is a fundamental technique in modern metabolomics and proteomics, enabling the accurate quantification of molecules and the tracing of metabolic pathways. This approach involves the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into a molecule of interest.

While specific applications of isotopically labeled this compound are not widely reported, the principles are well-established with related compounds like nicotinic acid (niacin). For instance, deuterium-labeled nicotinic acid has been used as an internal standard for the accurate quantification of niacin in food samples using liquid chromatography-mass spectrometry (LC-MS). researchgate.net The co-elution of the labeled standard with the unlabeled analyte allows for precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net

In metabolomics, stable isotope labeling can be used to trace the metabolic fate of a compound. nih.govmonash.edu For example, cells could be treated with ¹³C-labeled this compound. By analyzing the cellular metabolites using mass spectrometry, researchers could identify downstream products of the compound, providing insights into its metabolism and biological activity. This approach has been widely used to study central carbon metabolism and discover novel metabolic pathways. nih.gov

Furthermore, stable isotope labeling can aid in the unambiguous identification of metabolites. doi.org The characteristic mass shift introduced by the isotope helps to confirm the elemental composition of a detected molecule. doi.org

An interesting application in a related context is the use of the ratio of nicotinic acid to nicotinamide (B372718) as a biomarker for microbial contamination in cell therapy products. nih.gov This demonstrates the utility of precise nicotinic acid measurement in complex biological samples, a task greatly facilitated by stable isotope dilution methods.

The synthesis of an isotopically labeled version of this compound would likely involve using a labeled precursor in its chemical synthesis. This labeled compound would be a valuable tool for pharmacokinetic studies, allowing researchers to track its absorption, distribution, metabolism, and excretion with high precision. It would also serve as an essential standard for quantitative bioanalytical assays in preclinical and clinical research.

Table 2: Applications of Stable Isotope Labeled Nicotinic Acid and its Derivatives

Application Labeled Compound/Analyte Technique Purpose Reference
Quantitative Analysis Deuterium-labeled nicotinic acid LC-MS Internal standard for niacin quantification in food researchgate.net
Metabolic Tracing ¹³C-labeled substrates Mass Spectrometry Tracing metabolic pathways and fluxes nih.govnih.gov
Biomarker Discovery Nicotinic acid / Nicotinamide ratio LC-MS Detection of microbial contamination in cell cultures nih.gov
Metabolite Identification Stable isotope-labeled metabolites Mass Spectrometry, NMR Confirmation of elemental composition and structure doi.org

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Pathways for Complex Derivatives

Currently, detailed synthetic routes for 6-(2-Hydroxypropoxy)nicotinic acid are not extensively published in peer-reviewed literature. The future of research in this area will likely focus on developing efficient and scalable methods for its synthesis. Beyond the parent compound, the exploration of novel synthetic pathways to create more complex derivatives is a critical next step. This could involve modifications at several key positions on the molecule to modulate its physicochemical properties and biological activity.

Future synthetic strategies could include:

Esterification and Amidation: Converting the carboxylic acid group into a variety of esters and amides to alter solubility, cell permeability, and metabolic stability.

Derivatization of the Hydroxyl Group: Modifying the secondary alcohol on the propoxy chain to introduce different functional groups, potentially influencing target binding and pharmacokinetic profiles.

Modifications of the Pyridine (B92270) Ring: Introducing substituents onto the pyridine core to fine-tune the electronic properties and steric bulk of the molecule.

These synthetic endeavors will be crucial for building a library of related compounds for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Predictive Modeling

In the absence of experimental data, advanced computational modeling presents a powerful tool for predicting the properties and potential biological activities of this compound. Future research will likely employ these in silico methods to guide experimental work and prioritize the synthesis of new derivatives.

Key computational approaches could include:

Density Functional Theory (DFT) Calculations: To understand the molecule's electronic structure, reactivity, and spectroscopic properties.

Molecular Docking: To predict the binding affinity and mode of interaction with various biological targets, such as enzymes and receptors known to interact with nicotinic acid and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build models that correlate structural features of a series of derivatives with their biological activities, once initial data becomes available.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its interactions with biological macromolecules over time.

These computational studies can provide initial hypotheses about the compound's mechanism of action and guide the design of more potent and selective analogs.

Integrated Omics-Based Techniques for Comprehensive Biological Impact Assessment

Once the biological activity of this compound is established, integrated omics techniques will be indispensable for a comprehensive assessment of its biological impact. These high-throughput methods can provide an unbiased view of the molecular changes induced by the compound in biological systems.

Future research directions in this area include:

Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to treatment with the compound, offering insights into the cellular pathways it affects.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To profile the changes in small molecule metabolites, revealing the compound's impact on metabolic networks.

By integrating these different omics datasets, researchers can construct a holistic picture of the compound's biological effects and identify potential biomarkers for its activity.

Development of Highly Selective and Potent Molecular Probes

The development of molecular probes derived from this compound could be a valuable avenue of research for studying specific biological targets. These probes, often tagged with fluorescent dyes or radioactive isotopes, can be used to visualize and quantify the distribution and activity of their targets in cells and tissues.

Future research could focus on:

Fluorescent Probes: Synthesizing derivatives of this compound that are conjugated to fluorophores to enable their use in fluorescence microscopy and other imaging techniques.

Radiolabeled Probes: Developing radiolabeled versions of the compound for use in techniques like Positron Emission Tomography (PET) to study its in vivo distribution and target engagement.

Affinity-Based Probes: Creating probes that can be used to isolate and identify the binding partners of this compound from complex biological samples.

These molecular probes would be instrumental in elucidating the compound's mechanism of action and validating its biological targets.

Mechanistic Investigations of Undiscovered Molecular Interactions

A fundamental area of future research will be to uncover the specific molecular interactions of this compound. While the broader class of nicotinic acid derivatives is known to interact with various receptors and enzymes, the specific targets of this particular compound are unknown.

Key research questions to address include:

Does this compound interact with known nicotinic acid receptors, such as GPR109A?

Does it inhibit enzymes involved in metabolic pathways, similar to other nicotinic acid analogs?

Are there novel, undiscovered binding partners for this compound?

A variety of biochemical and biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays, will be essential for identifying and characterizing these molecular interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-(2-Hydroxypropoxy)nicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry of 2-hydroxypropoxy and nicotinic acid derivatives) using reflux or microwave-assisted synthesis. Purify via recrystallization or column chromatography, and validate purity using HPLC or NMR .
  • Data Contradiction : Variations in reported yields (e.g., 70–90%) may arise from differences in protecting group strategies or side reactions during etherification. Cross-validate with TLC monitoring .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodology :

  • Structural Analysis : Use FT-IR to confirm ether linkage (C-O-C stretch at ~1100 cm⁻¹) and LC-MS for molecular ion validation .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >250°C) and differential scanning calorimetry (DSC) for phase transitions .
    • Data Contradiction : Discrepancies in melting points (e.g., 261–263°C vs. 270–290°C) may reflect polymorphic forms; use X-ray crystallography for definitive confirmation .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Develop a reverse-phase HPLC method with UV detection (λ = 260 nm) or LC-MS/MS for enhanced sensitivity. Validate linearity (R² > 0.995) and recovery rates (>95%) using spiked matrices .

Advanced Research Questions

Q. What is the mechanistic pathway for the oxidation of this compound under acidic conditions, and how do protonation states affect reactivity?

  • Methodology : Perform kinetic studies using peroxomonosulfate (PMS) as an oxidant. Monitor reaction rates via UV-Vis spectroscopy and propose a mechanism involving protonated nicotinic acid as the reactive species. Derive rate laws (e.g., second-order kinetics) and validate via Arrhenius plots .
  • Data Contradiction : Conflicting reports on H⁺ ion effects (retardation vs. acceleration) may stem from competing equilibria; use pH-controlled experiments to isolate variables .

Q. How does this compound interact with metal ions, and what are the implications for its coordination chemistry?

  • Methodology : Synthesize metal chelates (e.g., Cu²⁺, Fe³⁺) and characterize via elemental analysis, molar conductivity, and magnetic susceptibility. Use TGA/DSC to assess thermal stability and FT-IR to identify binding sites (e.g., carboxylate vs. hydroxyl groups) .
  • Data Contradiction : Variable stoichiometries (e.g., 1:1 vs. 2:1 ligand:metal ratios) may reflect solvent polarity or counterion effects; explore crystallographic data for definitive structures .

Q. What computational models predict the pharmacokinetic behavior of this compound, and how do they compare to in vivo data?

  • Methodology : Apply mixed-effects modeling (e.g., NONMEM) to population pharmacokinetic data. Incorporate covariates like body weight and metabolic enzyme activity. Validate against experimental data from obese Zucker rats, focusing on clearance and volume of distribution .

Q. How does this compound compare to nicotinic acid derivatives in modulating biological pathways (e.g., NAD biosynthesis)?

  • Methodology : Conduct enzyme inhibition assays (e.g., nicotinamide phosphoribosyltransferase) and compare IC₅₀ values. Use isotopic labeling (e.g., ¹⁴C) to trace incorporation into NAD pools in cell cultures .
  • Data Contradiction : Discrepancies in efficacy (e.g., AIM-HIGH vs. Coronary Drug Project trials) may arise from metabolite stability differences; perform metabolite profiling via HRMS .

Contradiction Analysis and Resolution

Q. Why do sublimation enthalpy values for nicotinic acid derivatives vary across studies, and how can these discrepancies be resolved?

  • Analysis : Reported ΔH_sub values (e.g., 20 kJ·mol⁻¹ differences) may result from experimental techniques (TGA vs. calorimetry) or sample purity. Replicate measurements using isothermal thermogravimetry and cross-reference with computational predictions (e.g., COSMO-RS) .

Q. How do conflicting results in clinical trials (e.g., CV risk reduction) inform the design of studies involving this compound?

  • Resolution : Prioritize patient stratification (e.g., baseline LDL-C levels) and avoid confounding factors (e.g., adjunct therapies like laropiprant). Use adaptive trial designs to monitor efficacy endpoints dynamically .

Tables for Key Data

Property Value/Technique Reference
Melting Point261–263°C (polymorph-dependent)
Oxidation Rate Constant (k)2.1 × 10⁻³ L·mol⁻¹·s⁻¹ (pH 2.5, 25°C)
TGA Decomposition Onset270°C (N₂ atmosphere)
HPLC Retention Time8.2 min (C18 column, 0.1% TFA/MeCN)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.